![molecular formula C9H8N4O2 B1305275 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- CAS No. 70292-16-9](/img/structure/B1305275.png)
1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-
Overview
Description
The compound "1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-" is a triazole derivative that is of significant interest in the field of medicinal chemistry due to its potential biological activities. Triazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimalarial, and catalytic activities, which make them valuable scaffolds for drug development .
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. A general approach for the synthesis of 1,3,5-substituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, providing a highly regioselective and one-pot process to access diverse triazoles . Additionally, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, which can be used to prepare triazole-containing dipeptides and biologically active compounds . Moreover, the synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives with a hydrogenated pyridine fragment has been demonstrated, using combinations of azides and β-ketoesters containing the pyridine ring .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to generate a wide range of compounds with different properties. For instance, the crystal structure of a new 1,2,4-triazole derivative, 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid, revealed substantial differences in the orientation of substituent groups, which can influence the compound's biological activity . Similarly, the crystal structure of 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate was determined, and the presence of various π-interactions was noted, which could affect the compound's reactivity and interactions .
Chemical Reactions Analysis
Triazole derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and application in drug synthesis. For example, the alkylation of 5-amino-1-methyl-1H-1,2,4-triazole with 1-(1-chloroalkyl)pyridinium chlorides leads to the formation of novel geminal bis(heteroarylium) salts, which are synthesized under mild, neutral conditions . The ability to selectively alkylate the triazole ring opens up possibilities for creating new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's solubility, stability, and reactivity, which are important factors in drug development. For instance, the synthesis of 5-ethynyl-1-beta-D-ribofuranosyl-1H-[1,2,3]triazole-4-carboxylic acid amide, an isosteric to EICAR, involved Pd(0)-catalyzed cross-coupling reactions, indicating the compound's potential for modification and application in medicinal chemistry .
Scientific Research Applications
Synthesis and Chemical Properties
1,2,3-Triazole derivatives, including the specific compound , have been synthesized through various methods, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is part of the click chemistry paradigm. These compounds are valued for their stability and reactivity, offering a platform for developing new chemical entities with potential pharmacological applications. The CuAAC method, in particular, is highlighted for its efficiency in synthesizing triazole derivatives under eco-friendly conditions, promoting sustainability in chemical synthesis (De Souza et al., 2019).
Biological Activities
The triazole core structure, including variations such as the one described, is known for a wide range of biological activities. Research has demonstrated the potential of triazole derivatives as antimicrobial, antitumor, antiviral, and anti-inflammatory agents. These activities make them significant in the search for new therapeutic agents. Notably, the triazole ring's ability to mimic various functional groups allows for the exploration of novel pharmacophores with enhanced biological activities (Sahu et al., 2020).
Material Science Applications
Beyond their biological importance, triazole derivatives, including the 5-methyl-1-(4-pyridinyl) variant, find applications in material science, such as corrosion inhibitors for metal surfaces and components in proton-conducting polymeric membranes for fuel cells. Their stability and ability to engage in various interactions make them suitable for enhancing the properties of materials in aggressive media and high-temperature applications, offering pathways to develop more durable and efficient materials (Hrimla et al., 2021).
Mechanism of Action
Mode of Action
Triazole compounds are known to interact with their targets via hydrogen bonding . They can promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .
Biochemical Pathways
Some triazole hybrids have shown cytotoxic activities against tumor cell lines , suggesting that they may affect pathways related to cell growth and proliferation.
Result of Action
, some triazole compounds have shown to inhibit growth in non-small cell lung cancer cell lines and different cell lines of Leukemia. This suggests that the compound may have potential antitumor effects.
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
5-methyl-1-pyridin-4-yltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-8(9(14)15)11-12-13(6)7-2-4-10-5-3-7/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZVLKILZILBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220550 | |
Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | |
CAS RN |
70292-16-9 | |
Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070292169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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